molecular formula C13H18O5 B2560115 Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate CAS No. 2055119-23-6

Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate

Cat. No. B2560115
CAS RN: 2055119-23-6
M. Wt: 254.282
InChI Key: KHFLLVMFVRDXDG-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate is a chemical compound with the CAS Number: 2055119-23-6 . It has a molecular weight of 254.28 .


Molecular Structure Analysis

The molecular formula of Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate is C13H18O5 . The InChI code for this compound is 1S/C13H18O5/c1-3-17-12(13(16)18-4-2)11(15)9-5-7-10(14)8-6-9/h5-8,11-12,14-15H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate has a molecular weight of 254.28 . The storage temperature for this compound is in a freezer .

Scientific Research Applications

Synthesis and Molecular Interactions

Phase Behavior and Material Science

In material science, the phase behavior of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate enantiomers has been studied to understand its crystallization process. Lorenzo Codan, M. Bäbler, and M. Mazzotti (2010) investigated the ternary phase diagram of the compound's enantiomers in cyclohexane, revealing unique structural evolutions and oiling out phenomena (Codan, Bäbler, & Mazzotti, 2010). This research provides insights into the compound's behavior in different solvents, which is crucial for its application in material synthesis and drug formulation.

Biocatalysis and Enzymatic Studies

The compound has also been a subject of enzymatic studies aimed at producing enantiomerically pure substances. H. Deussen et al. (2003) developed a biocatalytic approach for the large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid from its racemic ethylester, demonstrating the potential of enzymes in the selective synthesis of valuable pharmaceutical intermediates (Deussen et al., 2003). This approach not only underscores the compound's relevance in the pharmaceutical industry but also highlights the growing importance of green chemistry and sustainable manufacturing processes.

Mechanism of Action

Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate, a similar compound, is an intermediate in the synthesis of glitazars, novel Thiophene substituted oxazole containing α-ethoxy phenylpropanoic acid derivatives, as very potent PPARα/γ dual agonist demonstrating potent antidiabetic and lipid-lowering activity at a very low dose .

Safety and Hazards

The safety data sheet for Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate suggests that it should be stored in a dry, cool, and well-ventilated place . Contact with skin, eyes, and clothing should be avoided, and ingestion and inhalation should be prevented . In case of contact, the affected area should be washed off with soap and plenty of water, and medical attention should be sought .

properties

IUPAC Name

ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-3-17-12(13(16)18-4-2)11(15)9-5-7-10(14)8-6-9/h5-8,11-12,14-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFLLVMFVRDXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C1=CC=C(C=C1)O)O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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